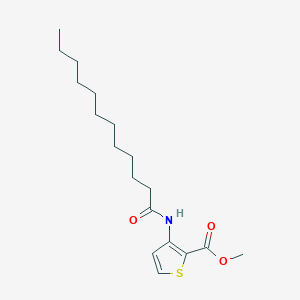
Methyl 3-(dodecanoylamino)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(dodecanoylamino)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound has a molecular formula of C18H29NO3S and a molecular weight of 339.49 g/mol .
Méthodes De Préparation
The synthesis of thiophene derivatives, including Methyl 3-(dodecanoylamino)thiophene-2-carboxylate, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Methyl 3-(dodecanoylamino)thiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Methyl 3-(dodecanoylamino)thiophene-2-carboxylate has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex thiophene derivatives. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In the industry, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mécanisme D'action
The mechanism of action of Methyl 3-(dodecanoylamino)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives can interact with various enzymes and receptors, leading to their pharmacological effects. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, which can result in anesthetic effects . The specific molecular targets and pathways involved depend on the structure and functional groups of the thiophene derivative.
Comparaison Avec Des Composés Similaires
Methyl 3-(dodecanoylamino)thiophene-2-carboxylate can be compared with other similar thiophene derivatives, such as Methyl 3-aminothiophene-2-carboxylate and Methyl 3-hydroxythiophene-2-carboxylate . These compounds share the thiophene core structure but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific substituents, which may confer distinct pharmacological or material properties.
Propriétés
Numéro CAS |
303136-00-7 |
|---|---|
Formule moléculaire |
C18H29NO3S |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
methyl 3-(dodecanoylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C18H29NO3S/c1-3-4-5-6-7-8-9-10-11-12-16(20)19-15-13-14-23-17(15)18(21)22-2/h13-14H,3-12H2,1-2H3,(H,19,20) |
Clé InChI |
NKCYCYRKBFDRHK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NC1=C(SC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


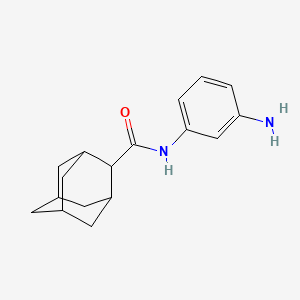
![N-(4-methylphenyl)-4-{6-[(4-methylphenyl)amino]-7-oxo-7H-benzo[e]perimidin-2-yl}benzenesulfonamide](/img/structure/B12468178.png)

![1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene](/img/structure/B12468209.png)
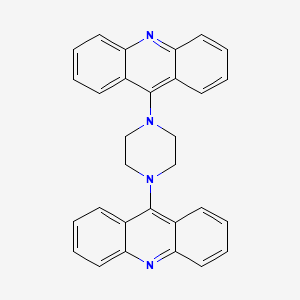

![2-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate](/img/structure/B12468219.png)
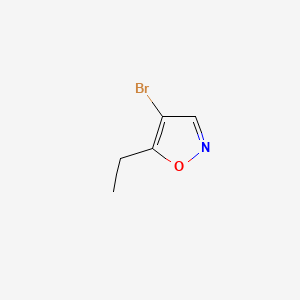
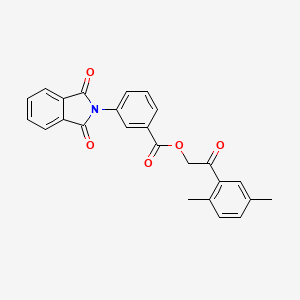
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B12468232.png)

![1,1'-Heptane-1,7-diylbis[3-(4-methoxyphenyl)(thiourea)]](/img/structure/B12468238.png)
![3-chloro-N-(furan-2-ylmethyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12468254.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B12468275.png)
